Home > Products > Screening Compounds P20094 > N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide - 389071-52-7

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Catalog Number: EVT-3091298
CAS Number: 389071-52-7
Molecular Formula: C27H24BrN5O2S
Molecular Weight: 562.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Neuropeptide Y (NPY)

Compound Description: Neuropeptide Y is a 36-amino acid neuropeptide that plays a crucial role in various physiological processes, including anxiety, food intake, and hormone release []. It exerts its effects by binding to different NPY receptor subtypes, including Y1, Y2, Y4, and Y5 [].

Relevance: Although NPY shares no direct structural similarity to “N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide”, it is a key endogenous ligand for the Y2 receptor, which is mentioned in the context of JNJ-5207787, a selective Y2 receptor antagonist []. This connection highlights the potential relevance of “N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide” in modulating NPY signaling pathways, particularly through its potential interaction with Y2 receptors.

Peptide YY (PYY)

Compound Description: Peptide YY, like NPY, is a 36-amino acid peptide and belongs to the same neuropeptide family []. It exhibits high affinity for Y2 receptors and is often used in research to study these receptors [, ].

Infigratinib (BGJ398)

Compound Description: Infigratinib is a pan-fibroblast growth factor receptor (FGFR) inhibitor approved by the FDA for treating cholangiocarcinoma []. It demonstrated promising results in the phase-3 PROOF clinical trial as a first-line treatment option [].

Relevance: The provided abstract discusses using Infigratinib as a template for pharmacophore-based drug design, seeking compounds with similar structural features for potential use against cholangiocarcinoma []. While Infigratinib itself might not share significant structural similarities with "N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide”, the research approach highlights the importance of identifying and investigating compounds with shared pharmacophoric features, as they might exhibit comparable biological activity.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: This compound was identified through virtual screening using a pharmacophore model based on Infigratinib []. It showed promising binding affinity for FGFR-1 in silico [].

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Similar to Hit-1, Hit-4 was identified through virtual screening based on the Infigratinib pharmacophore model and displayed good binding affinity to FGFR-1 in silico [].

Properties

CAS Number

389071-52-7

Product Name

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Molecular Formula

C27H24BrN5O2S

Molecular Weight

562.49

InChI

InChI=1S/C27H24BrN5O2S/c28-21-10-12-22(13-11-21)33-24(17-29-25(34)16-19-6-2-1-3-7-19)30-31-27(33)36-18-26(35)32-15-14-20-8-4-5-9-23(20)32/h1-13H,14-18H2,(H,29,34)

InChI Key

ABVZGWKMHLHZQM-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)CC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.